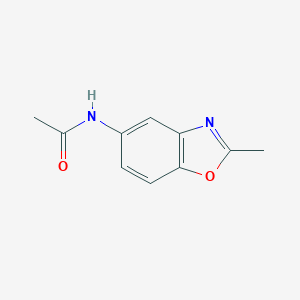
N-(2-methyl-1,3-benzoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzoxazol-5-yl)acetamide, also known as MBAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MBAA is a benzoxazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission and the inhibition of COX-2 activity. N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.
生化学的および生理学的効果
N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. In animal models, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to reduce the severity and duration of seizures induced by various convulsants. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to reduce pain and inflammation in animal models of inflammatory pain.
実験室実験の利点と制限
N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments, including its relatively simple synthesis, high yield, and potential applications in various fields. However, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for the study of N-(2-methyl-1,3-benzoxazol-5-yl)acetamide, including the development of novel materials based on N-(2-methyl-1,3-benzoxazol-5-yl)acetamide, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its environmental applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)acetamide and its potential side effects.
合成法
N-(2-methyl-1,3-benzoxazol-5-yl)acetamide can be synthesized through various methods, including the reaction of 2-amino-5-methylbenzoxazole with acetic anhydride, the reaction of 2-methylbenzoxazole with chloroacetyl chloride, and the reaction of 2-methylbenzoxazole with acetic acid and acetic anhydride. The yield of N-(2-methyl-1,3-benzoxazol-5-yl)acetamide varies depending on the method used, with the highest yield reported to be 85% using the reaction of 2-amino-5-methylbenzoxazole with acetic anhydride.
科学的研究の応用
N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In material science, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics. In environmental science, N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been studied as a potential fluorescent probe for the detection of heavy metal ions in water.
特性
CAS番号 |
90915-19-8 |
|---|---|
製品名 |
N-(2-methyl-1,3-benzoxazol-5-yl)acetamide |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
N-(2-methyl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-8-3-4-10-9(5-8)12-7(2)14-10/h3-5H,1-2H3,(H,11,13) |
InChIキー |
BBVZUZCKDOOBDC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C |
正規SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C |
その他のCAS番号 |
90915-19-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



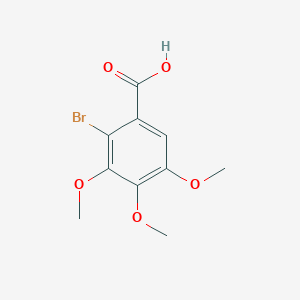
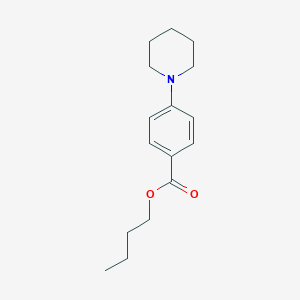

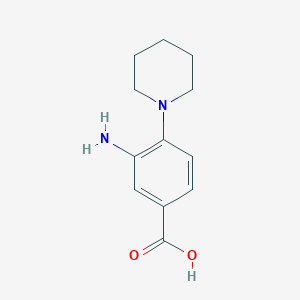
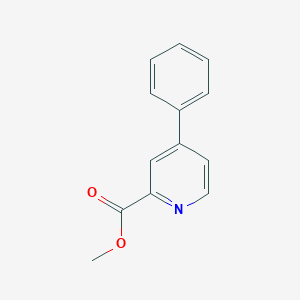

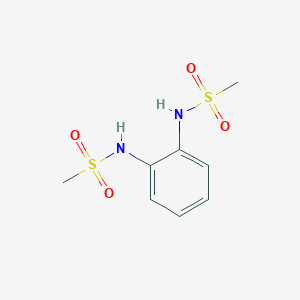
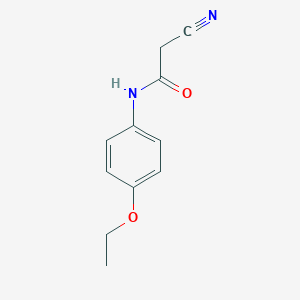
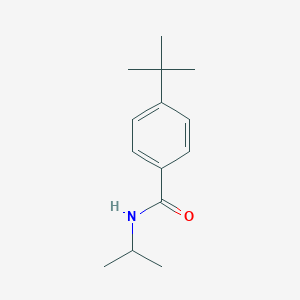
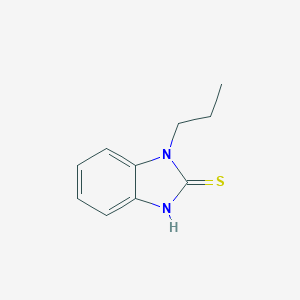
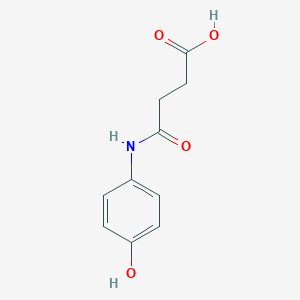

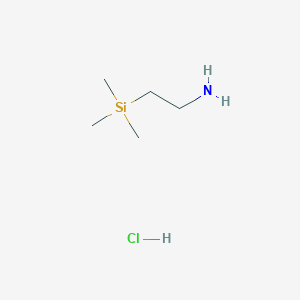
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)